5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(16-9-11-6-7-20-10-11)13-8-14(19-17-13)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOYIWPIKUMRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form methyl 2,4-dioxo-4-phenylbutanoate . This intermediate can then undergo further reactions to form the desired isoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation under controlled conditions. Key findings include:
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Thiophene → Sulfoxide/Sulfone : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C oxidizes the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation).
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Regioselectivity : The thiophene’s 3-position methyl group directs oxidation to the adjacent sulfur atom, minimizing side reactions.
Example Reaction:
Reduction Reactions
The carboxamide group is susceptible to reduction:
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Carboxamide → Amine : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the carboxamide to a primary amine at reflux temperatures (66°C).
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Selectivity : Isoxazole and thiophene rings remain intact under these conditions due to their aromatic stability.
Example Reaction:
Substitution Reactions
Electrophilic and nucleophilic substitutions occur on the aromatic rings:
Electrophilic Aromatic Substitution (EAS)
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Phenyl Ring : Nitration (HNO₃/H₂SO₄) and halogenation (Cl₂/FeCl₃) occur at the para position relative to the isoxazole attachment.
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Thiophene Ring : Bromination (Br₂/CH₃COOH) preferentially targets the 4-position of the thiophene ring.
Nucleophilic Aromatic Substitution (NAS)
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Isoxazole Ring : The electron-deficient isoxazole undergoes substitution at the 5-position with amines or alkoxides in polar solvents (e.g., DMF) at 80–100°C .
Example Reaction:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki–Miyaura : The phenyl ring reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives .
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Buchwald–Hartwig : The carboxamide’s NH group undergoes C–N coupling with aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in [3+2] cycloadditions:
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With Alkynes : Under copper catalysis, the isoxazole reacts with terminal alkynes to form pyrazole derivatives .
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Ring-Opening : Acidic hydrolysis (HCl/H₂O) cleaves the isoxazole ring, yielding β-keto amides.
Mechanistic Insights
-
Oxidation : Proceeds via electrophilic attack on sulfur, forming a sulfonium intermediate.
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Reduction : LiAlH₄ delivers hydride to the carbonyl carbon, followed by protonation.
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EAS : Directed by the electron-withdrawing isoxazole, enhancing para selectivity .
This compound’s reactivity profile highlights its versatility in synthetic chemistry, enabling applications in pharmaceuticals and materials science. Further studies are warranted to explore catalytic asymmetric reactions and green chemistry adaptations.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of isoxazole derivatives, including 5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. Isoxazole compounds have been synthesized and evaluated for their antiproliferative activities against a variety of cancer cell lines.
Key Findings:
- A series of phenyl-isoxazole–carboxamide derivatives exhibited moderate to potent antiproliferative activities against several cancer cell lines, including B16-F1, Colo205, HepG2, and MCF-7. The evaluation included assessing their IC50 values, which indicated their effectiveness in inhibiting cancer cell growth .
- Specific derivatives demonstrated significant cytotoxic activities. For instance, some compounds were reported to be 20-fold more potent than lead compounds in ovarian cancer cell lines .
Table 1: Anticancer Activity of Isoxazole Derivatives
Anti-inflammatory Applications
The compound has shown promise as an inhibitor of the IKK-2 enzyme, which plays a crucial role in inflammatory processes. Inhibition of this enzyme can be beneficial in treating various inflammatory diseases.
Therapeutic Implications:
- The inhibition of IKK-2 has potential applications in treating conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease .
- The pharmacological profile suggests that these compounds can be developed for therapeutic use in diseases characterized by excessive inflammation.
Antimicrobial Activity
Isoxazole derivatives have been investigated for their antimicrobial properties against various pathogens.
Research Findings:
- Compounds with thiophene substitutions have demonstrated antibacterial activity against strains such as E. coli and S. aureus. The presence of thiophene moieties enhances lipid solubility, contributing to their antimicrobial efficacy .
- Studies have shown that certain isoxazole derivatives exhibit significant antifungal activity against Candida species, indicating a broad spectrum of antimicrobial potential .
Table 2: Antimicrobial Activity of Isoxazole Derivatives
Mechanism of Action
The mechanism of action of 5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following compounds share the isoxazole-3-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Observations
Substituent Impact on Bioactivity :
- Electron-withdrawing groups (e.g., Cl, F) enhance binding affinity in mitochondrial assays. Compound 63 (Cl, F, OH) showed inhibitory activity in mitochondrial studies, likely due to increased polarity and hydrogen-bonding capacity .
- Methoxy groups (e.g., compound 46) improve solubility but may reduce metabolic stability compared to hydroxylated analogs .
Heterocyclic Modifications :
- Replacing thiophene with thiazole (PY-60) introduces a nitrogen atom, altering electronic properties and enabling interactions with targets like ANXA2, a regulator of YAP signaling .
Synthetic Yields :
- Yields for diarylisoxazole-3-carboxamides range from 18% (compound 63) to 47% (compound 46), influenced by steric hindrance and reactivity of substituents .
Analytical Data
Biological Activity
5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the isoxazole class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of phenyl and thiophene groups enhances its biological activity and chemical reactivity.
Research indicates that this compound may interact with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation. This suggests possible anticancer properties. The exact mechanism of action remains to be fully elucidated but likely involves binding to enzymes or receptors, thereby modulating their activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has shown promise in inhibiting cancer cell lines through various pathways:
- Cell Proliferation Inhibition : Preliminary data suggest that this compound may inhibit the growth of certain cancer cell lines by affecting key signaling pathways involved in cell division .
- IC50 Values : Research on related compounds indicates IC50 values ranging from 7 to 20 µM for various isoxazole derivatives against cancer cell lines .
Antitubercular Activity
Given the increasing prevalence of multidrug-resistant tuberculosis, compounds like this compound are being explored for their antitubercular properties. Isoxazole derivatives have been shown to possess growth inhibitory activity against Mycobacterium tuberculosis, with some derivatives demonstrating low cytotoxicity towards eukaryotic cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the isoxazole structure can significantly influence biological activity. For instance:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains thiophene and phenyl groups | Potential anticancer and antitubercular properties |
| N-(furan-2-ylmethyl)-5-phenyln-isoxazole derivatives | Furan moiety substitution | Enhanced antibacterial activity against resistant strains |
| Substituted thiazole derivatives | Altered heterocyclic structures | High inhibitory activity against M. tuberculosis |
Case Studies and Research Findings
- Anticancer Studies : Research conducted on related isoxazole compounds demonstrated significant inhibition of cancer cell proliferation with varying IC50 values depending on structural modifications. Compounds with specific substitutions showed enhanced efficacy against breast and lung cancer cells .
- Antitubercular Efficacy : A series of substituted isoxazoles were tested against M. tuberculosis, revealing that certain structural modifications led to improved potency against resistant strains while maintaining low toxicity to human cells .
- Mechanistic Insights : Molecular docking studies have been employed to predict binding affinities of isoxazole derivatives to target proteins involved in cancer progression and bacterial resistance mechanisms .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via cyclization of precursors (e.g., isoxazole-3-carboxylic acid derivatives) followed by amide coupling. A general procedure involves activating the carboxylic acid with SOCl₂ in THF, then reacting with the appropriate amine (e.g., thiophen-3-ylmethylamine) in the presence of Et₃N . Yield optimization requires controlled stoichiometry (1:1 molar ratio of acid to amine), anhydrous conditions, and purification via RP-HPLC. For example, yields of 18–47% have been reported for analogous diarylisoxazole-3-carboxamides under similar conditions .
- Critical Parameters :
- Temperature: Reflux (~35°C) during acid activation; room temperature for coupling.
- Solvent: THF or DCM for improved solubility.
- Purification: Recrystallization or chromatography to remove unreacted starting materials.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Analytical Workflow :
- ¹H/¹³C NMR : Key peaks include isoxazole protons (δ ~6.5–7.5 ppm) and thiophene protons (δ ~7.0–7.5 ppm). Carboxamide carbonyls appear at δ ~169–171 ppm in ¹³C NMR .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy. For example, C₁₇H₁₃ClFN₂O₃ has a calculated mass of 347.0593 .
- Melting Point : Reported ranges (e.g., 214–216°C) help assess crystallinity and purity .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in biological activity data across studies (e.g., mitochondrial inhibition vs. cytotoxicity)?
- Troubleshooting Framework :
Assay Conditions : Verify compound solubility (e.g., DMSO concentration ≤1%) and stability in buffers (e.g., mitochondrial isolation buffer with 0.25 M sucrose, 10 mM Tris-HCl) .
Off-Target Effects : Use inhibitors (e.g., verapamil for P-gp efflux) to rule out transport-mediated artifacts .
Dose-Response Validation : Perform dose-ranging studies (e.g., 0.1–100 µM) in parallel assays (mitochondrial respiration vs. cell viability) to identify selective activity .
- Case Study : Analogous diarylisoxazole-3-carboxamides showed mitochondrial inhibition at IC₅₀ = 0.5 µM but required >10 µM for cytotoxicity, suggesting target-specific effects .
Q. How can structure-activity relationships (SAR) be systematically explored to enhance potency against a specific target (e.g., mitochondrial proteins)?
- SAR Design Principles :
- Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., 4-fluoro-3-hydroxyphenyl) to improve binding to hydrophobic pockets .
- Amide Linker : Substituents on the thiophen-3-ylmethyl group (e.g., methyl, chloro) can modulate steric hindrance and solubility .
- Data-Driven Optimization :
| Substituent (R) | IC₅₀ (Mitochondrial Inhibition) | LogP |
|---|---|---|
| 4-Fluoro-3-OH | 0.5 µM | 2.8 |
| 3-Hydroxy-4-OCH₃ | 1.2 µM | 3.1 |
| Data adapted from |
Q. What computational tools are effective for predicting interactions between this compound and biological targets (e.g., enzyme active sites)?
- In Silico Workflow :
Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., mitochondrial Complex I).
MD Simulations : GROMACS for stability assessment over 100 ns trajectories.
QM/MM : Gaussian for electronic structure analysis of key interactions (e.g., hydrogen bonds with Thr-156) .
- Validation : Cross-reference with experimental IC₅₀ values and mutagenesis data .
Methodological Best Practices
Q. How should researchers mitigate batch-to-batch variability in compound synthesis?
- Quality Control Checklist :
- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
- Stoichiometry : Confirm 1:1 molar ratio via in-line FTIR monitoring of carboxylate and amine peaks.
- Storage : Desiccate at –20°C to prevent hydrolysis of the carboxamide .
Q. What experimental controls are essential when assessing this compound’s effects on mitochondrial function?
- Control Matrix :
| Control Type | Purpose | Example |
|---|---|---|
| Vehicle (DMSO) | Rule out solvent effects | 1% DMSO in isolation buffer |
| Positive Control (e.g., FCCP) | Validate assay sensitivity | 1 µM FCCP for uncoupling |
| Negative Control (e.g., CsA) | Confirm target specificity | 1 µM cyclosporine A for mPTP inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
